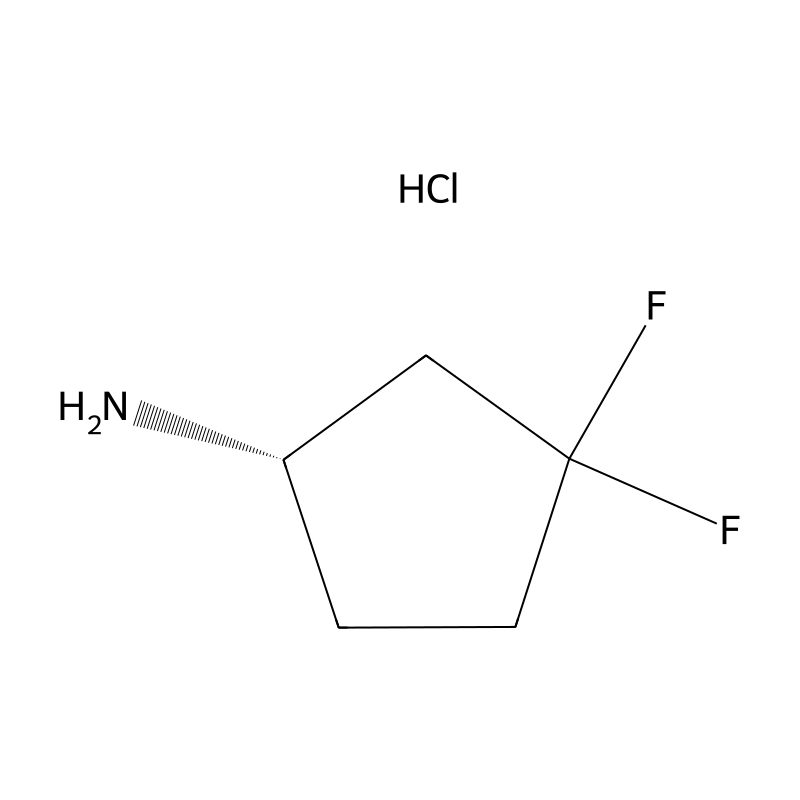

(S)-3,3-difluorocyclopentanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3,3-difluorocyclopentanamine hydrochloride is a fluorinated cyclic amine compound characterized by a cyclopentane ring substituted with two fluorine atoms at the 3-position and an amine functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals due to the influence of fluorine on biological activity and metabolic stability.

The chemical reactivity of (S)-3,3-difluorocyclopentanamine hydrochloride can be attributed to the presence of the amine group, which can participate in various reactions, including:

- Nucleophilic Substitution Reactions: The amine can act as a nucleophile, attacking electrophilic centers.

- Fluorination Reactions: The difluoromethyl group can undergo further reactions to introduce other functional groups.

- Cyclization Reactions: The compound may serve as a precursor in cyclization processes to form more complex cyclic structures.

Research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. (S)-3,3-difluorocyclopentanamine hydrochloride may possess unique pharmacological activities due to:

- Increased Lipophilicity: The fluorine atoms enhance the lipophilicity of the compound, which can improve membrane permeability.

- Altered Binding Affinity: Fluorination can modify the binding interactions with biological targets, potentially increasing efficacy or selectivity against specific receptors or enzymes.

Several synthesis methods have been reported for (S)-3,3-difluorocyclopentanamine hydrochloride:

- Fluorination of Cyclopentanamines: Utilizing electrophilic fluorination agents such as N-fluorobenzenesulfonimide or other fluorinating reagents to introduce fluorine into the cyclopentane structure.

- Chiral Resolution Techniques: Enantiomerically pure (S)-3,3-difluorocyclopentanamine can be obtained through chiral resolution methods involving asymmetric synthesis or separation techniques.

- Photoredox Catalysis: Recent advancements in synthetic methodologies include photoredox strategies that facilitate the formation of C-F bonds under mild conditions .

(S)-3,3-difluorocyclopentanamine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: As a building block for synthesizing bioactive molecules and drug candidates.

- Chemical Biology: Investigating its role in modulating biological pathways and enzyme activities.

- Material Science: Exploring its properties in polymer chemistry and materials development due to its unique structural features.

Interaction studies involving (S)-3,3-difluorocyclopentanamine hydrochloride focus on its binding affinity and activity against specific biological targets. These studies may include:

- Enzyme Inhibition Assays: Evaluating its effectiveness as an inhibitor of key enzymes related to disease pathways.

- Receptor Binding Studies: Determining how well the compound interacts with various receptors, which could lead to insights into its pharmacological profile.

Several compounds share structural similarities with (S)-3,3-difluorocyclopentanamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Amino-2-fluorocyclohexane | Cyclohexane ring with one fluorine | Exhibits different reactivity patterns due to ring size. |

| 2,2-Difluorocyclopentylamine | Cyclopentane with two fluorines | Potentially higher lipophilicity than (S)-3,3-difluoro. |

| 4-Fluoro-N-methylcyclohexanamine | Cyclohexane with one fluorine and methyl | Different steric effects influencing biological activity. |

| (R)-4-Fluoro-cyclopentylamine | Cyclopentane with one fluorine | Different stereochemistry affecting receptor interactions. |

The uniqueness of (S)-3,3-difluorocyclopentanamine hydrochloride lies in its specific stereochemistry and dual fluorination at the 3-position, which may impart distinct properties compared to these similar compounds.